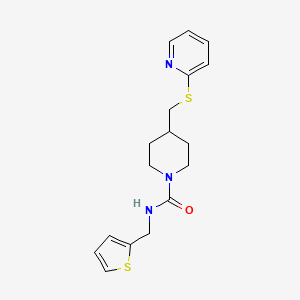

4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(pyridin-2-ylsulfanylmethyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS2/c21-17(19-12-15-4-3-11-22-15)20-9-6-14(7-10-20)13-23-16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGCBCGLTITZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the pyridin-2-ylthio and thiophen-2-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups would yield disulfides, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, research has shown that derivatives of piperidine can induce apoptosis in various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the disruption of cell cycle progression and induction of cellular stress responses .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against a range of bacteria and fungi. Preliminary results suggest that it demonstrates moderate activity against both Gram-positive and Gram-negative strains. In particular, modifications to the thiophene group have been found to enhance its potency, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have indicated that compounds with similar structures can inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer’s .

Case Studies

- Anticancer Evaluation : A study published in 2022 synthesized several derivatives based on the piperidine framework and tested their cytotoxicity against various cancer cell lines. The most potent derivative showed an IC50 value in the nanomolar range, indicating strong anticancer activity .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain structural modifications significantly improved antimicrobial potency, with minimum inhibitory concentration (MIC) values ranging from 5 µM to 20 µM depending on the specific derivative tested.

Mechanism of Action

The mechanism of action of 4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The pyridin-2-ylthio and thiophen-2-ylmethyl groups can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

- N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

- 4-((pyridin-2-ylthio)methyl)-N-methylpiperidine-1-carboxamide

Uniqueness

4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is unique due to the presence of both pyridin-2-ylthio and thiophen-2-ylmethyl groups, which can provide distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Biological Activity

The compound 4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide , identified by its CAS number 1421489-61-3, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes a piperidine ring, a pyridine-thioether moiety, and a thiophenyl group. The synthesis typically involves multi-step organic reactions, which may include:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Pyridine Group : Nucleophilic substitution with pyridine derivatives.

- Attachment of the Thiophenyl Group : Alkylation reactions involving thiophenes.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In cell line studies, it showed cytotoxic effects against several cancer types, including colon cancer (HCT 116) and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The proposed mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Interaction : It could interact with specific cellular receptors, modulating signaling pathways critical for cancer progression.

Research Findings and Case Studies

Recent studies have documented the biological activities of this compound across different experimental setups:

- Antiviral Activity : A study highlighted that derivatives similar to this compound showed efficacy against viral infections by inhibiting viral replication at micromolar concentrations .

- In Silico Studies : Computational evaluations using tools like PASS (Prediction of Activity Spectra for Substances) have predicted a broad spectrum of biological activities, suggesting potential applications in treating central nervous system diseases and as local anesthetics .

- Comparative Efficacy : In direct comparisons with established drugs, this compound exhibited lower IC50 values in certain cancer cell lines than conventional treatments like doxorubicin, indicating its potential as an effective alternative .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Core Formation : Cyclization of thiophene derivatives with amines to construct the piperidine-thiophene scaffold .

- Functionalization : Coupling reactions (e.g., amide bond formation between pyridinylthio and thiophenemethyl groups) under basic conditions (e.g., K₂CO₃) .

- Optimization : Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C for coupling), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for confirming the structural integrity of the compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks, focusing on piperidine ring protons (δ 1.5–3.0 ppm) and thiophene aromatic signals (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detection of carboxamide C=O stretching (~1650 cm⁻¹) and pyridine/thiophene ring vibrations .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays for kinase activity) .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to identify target affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., pyridine sulfur vs. oxygen, thiophene methyl vs. ethyl) and compare bioactivity .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to align active analogs and identify essential moieties .

- Data Analysis : Correlate IC₅₀ values with structural features via multivariate regression to highlight key groups (e.g., pyridinylthio enhances solubility) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity results using both ATP-based (CellTiter-Glo) and membrane integrity (LDH release) assays .

- Dose-Response Curves : Ensure consistent EC₅₀/IC₅₀ measurements across ≥3 independent replicates to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies in receptor binding data .

Q. What in silico methods predict the compound’s pharmacokinetic properties and target interactions?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular Docking : Autodock Vina or Glide for binding mode analysis with targets (e.g., kinase ATP-binding pockets) .

- MD Simulations : GROMACS or AMBER for stability assessment of ligand-target complexes (≥100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.